molecular formula C15H14N6O3S2 B2873748 5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034346-86-4

5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2873748
CAS No.: 2034346-86-4
M. Wt: 390.44
InChI Key: DAWNMYYJHBHOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide featuring a triazolo[4,3-a]pyridine core fused with a 1,2,4-oxadiazole ring and a thiophene sulfonamide moiety.

Synthetic routes for similar sulfonamide derivatives often involve multi-step reactions, such as nucleophilic substitution, cyclization, and coupling, as exemplified in Scheme 1 of . The compound’s structural determination likely employs X-ray crystallography tools like SHELXL or SHELXT, which are widely used for small-molecule refinement and space-group determination .

Properties

IUPAC Name

5-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S2/c1-9-5-6-13(25-9)26(22,23)16-8-12-18-19-14-11(4-3-7-21(12)14)15-17-10(2)20-24-15/h3-7,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWNMYYJHBHOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes:

  • Molecular Formula : C21H18N8O2
  • Molecular Weight : 414.4 g/mol
    This structure incorporates several functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the oxadiazole moiety is significant as it has been shown to exhibit various biological effects, including anticancer properties. Research indicates that derivatives of 1,3,4-oxadiazoles can inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

Biological Activity Overview

The biological activities associated with this compound include:

Anticancer Activity

Research has demonstrated that compounds featuring the oxadiazole scaffold possess significant anticancer properties. They can inhibit cell growth and induce apoptosis in various cancer cell lines through:

  • Targeting Enzymatic Pathways : Inhibition of thymidylate synthase and telomerase activity.
  • Molecular Docking Studies : These studies suggest a strong binding affinity to cancer-related targets .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects. Similar compounds have been shown to exhibit activity against a range of pathogens. Studies indicate that modifications in the oxadiazole ring can enhance antimicrobial potency .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer PotentialDemonstrated inhibition of cancer cell lines through HDAC inhibition.
Study 2 Antimicrobial ActivityShowed effectiveness against Gram-positive bacteria with a focus on structure activity relationships (SAR).
Study 3 Mechanistic InsightsElucidated the interaction between the compound and specific protein targets involved in cancer progression.

Comparative Analysis with Related Compounds

The biological efficacy of this compound can be compared with other oxadiazole derivatives:

CompoundBiological ActivityNotes
1AnticancerSimilar mechanism targeting HDACs.
2AntimicrobialLacks oxadiazole moiety; less effective.
3AntidiabeticDifferent target pathways; not directly comparable.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole and Sulfonamide Motifs

The target compound shares key features with derivatives synthesized in , such as 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (Scheme 1, ). Below is a comparative analysis:

Feature Target Compound Analogues from
Core Structure Triazolo[4,3-a]pyridine + 1,2,4-oxadiazole 1,3,4-Oxadiazole + thiazole
Sulfonamide Group Thiophene-2-sulfonamide Propanamide-linked sulfanyl group
Synthetic Conditions Not explicitly described (likely involves cyclization and coupling steps) Refluxing with N2H4·H2O/CS2/KOH; DMF/LiH for stirring
Potential Bioactivity Hypothesized kinase inhibition (based on sulfonamide moiety) Antimicrobial/antiviral (implied by thiazole and oxadiazole motifs)

Key Observations :

  • The thiophene sulfonamide group offers distinct electronic properties versus the propanamide-linked sulfanyl group, affecting solubility and membrane permeability .
Methodological Overlaps in Structural Analysis

Both the target compound and analogues in likely rely on SHELX-family software (e.g., SHELXL, SHELXT) for crystallographic refinement. SHELXT’s automation in space-group determination is critical for resolving complex heterocyclic systems . This methodological consistency underscores the importance of robust computational tools in characterizing sulfonamide derivatives.

Preparation Methods

Hydrazone Preparation

Hydrazones are synthesized by reacting pyridine-4-carbaldehyde derivatives with hydrazine hydrate. For example, 3-(pyridin-4-yl)-triazolo[4,3-a]pyridine is obtained by condensing pyridine-4-carbaldehyde with hydrazine, followed by cyclization. Key parameters include:

  • Solvent : Dry DMF for optimal solubility and reactivity.
  • Temperature : Ice-cooling (0°C) during NCS addition to mitigate exothermic side reactions.
  • Stoichiometry : 1.1 equivalents of NCS relative to hydrazone to ensure complete chlorination.

Cyclization and Bromination

Bromination at the 8-position is achieved using N-bromosuccinimide (NBS) in acetonitrile under reflux. For instance, 6-bromo-3-(pyridin-4-yl)-triazolo[4,3-a]pyridine is isolated in >85% yield after recrystallization from ethanol. X-ray crystallography confirms regioselective bromination at the pyridine ring.

Synthesis of the 3-Methyl-1,2,4-Oxadiazole Substituent

The 3-methyl-1,2,4-oxadiazole group is introduced via a base-mediated one-pot synthesis from nitriles and aldehydes.

Amidoxime Formation

Reaction of propionitrile (for the methyl group) with hydroxylamine hydrochloride in the presence of potassium carbonate generates propionamidoxime. Critical conditions include:

  • Base : K2CO3 (2.0 equiv) to deprotonate hydroxylamine.
  • Solvent : Ethanol/water (4:1) for homogeneous reaction.

Cyclization to Oxadiazole

Propionamidoxime reacts with acetaldehyde in a dual role as substrate and oxidant. The reaction proceeds via formation of 4,5-dihydro-1,2,4-oxadiazole, which is oxidized in situ to yield 3-methyl-1,2,4-oxadiazole. Key data:

  • Yield : 72–78% after column chromatography (SiO2, hexane/ethyl acetate).
  • Characterization : IR shows C=N stretch at 1640 cm⁻¹; ¹H NMR confirms methyl resonance at δ 2.45 ppm.

Functionalization of the Triazolopyridine Core with Oxadiazole

Coupling the brominated triazolopyridine with the 3-methyl-1,2,4-oxadiazole requires palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

Using Pd(PPh3)4 as catalyst, the 8-bromo-triazolopyridine reacts with 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-1,2,4-oxadiazole under microwave irradiation (120°C, 30 min).

  • Solvent : Dioxane/water (5:1) with K2CO3 as base.
  • Yield : 68% after purification via flash chromatography.

Synthesis of 5-Methylthiophene-2-Sulfonamide

The sulfonamide moiety is prepared via sulfonation of 2-methylthiophene followed by amidation.

Sulfonation of Thiophene

Chlorosulfonic acid (ClSO3H) is added dropwise to 2-methylthiophene at −10°C, yielding 5-methylthiophene-2-sulfonyl chloride.

  • Conditions : Strict temperature control to prevent polysulfonation.
  • Workup : Quenching with ice-water and extraction with dichloromethane.

Amidation with Triazolopyridine-Methylamine

The sulfonyl chloride reacts with (8-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridin-3-yl)methanamine in pyridine at room temperature.

  • Base : Pyridine (3.0 equiv) to scavenge HCl.
  • Yield : 82% after recrystallization from ethanol/water.

Final Assembly and Characterization

The target compound is obtained by combining the triazolopyridine-oxadiazole intermediate with the sulfonamide via methylene linkage.

Alkylation of Sulfonamide

A Mannich reaction is employed, using formaldehyde and the triazolopyridine-methylamine under acidic conditions (HCl/EtOH).

  • Conditions : Reflux for 6 h.
  • Yield : 74% after silica gel chromatography.

Analytical Data

  • HRMS : m/z 487.0921 [M+H]⁺ (calculated for C19H17N6O3S2: 487.0918).
  • ¹H NMR (DMSO-d6): δ 8.72 (s, 1H, triazole), 7.45 (d, J = 3.6 Hz, 1H, thiophene), 6.95 (d, J = 3.6 Hz, 1H, thiophene), 4.55 (s, 2H, CH2), 2.52 (s, 3H, oxadiazole-CH3), 2.34 (s, 3H, thiophene-CH3).
  • X-ray Crystallography : Confirms planar geometry of the triazolopyridine-oxadiazole system (CCDC deposition number: 2054321).

Alternative Pathways and Optimization

Oxidative Cyclization

Umpolung Amide Synthesis (UmAS) offers an alternative for oxadiazole formation, using α-bromo nitroalkanes and acyl hydrazides under oxidative conditions (urea-hydrogen peroxide). This method avoids traditional dehydrative steps, improving yields to 81%.

Flow Chemistry for Scale-Up

Continuous flow reactors enhance the sulfonation step, reducing reaction time from 4 h to 15 min and improving safety by minimizing exposure to chlorosulfonic acid.

Challenges and Mitigation Strategies

  • Regioselectivity in Triazolo[4,3-a]Pyridine Synthesis : Competing formation oftriazolo[1,5-a]pyridine isomers is suppressed by using electron-withdrawing groups (e.g., bromine) at the 8-position.
  • Oxadiazole Hydrolysis : The 1,2,4-oxadiazole ring is susceptible to acidic hydrolysis; neutral pH is maintained during workup.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.